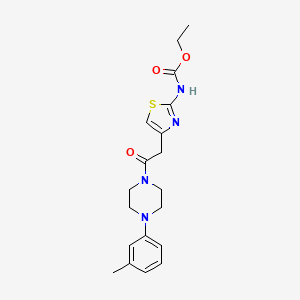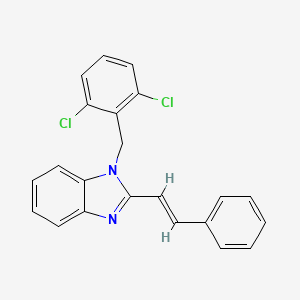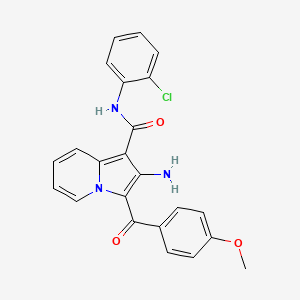![molecular formula C19H23N3O3 B2790243 [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone CAS No. 2380010-25-1](/img/structure/B2790243.png)
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone, also known as EPPOM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. EPPOM belongs to the class of piperidine derivatives and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone is not fully understood, but it is believed to involve the inhibition of protein aggregation and the reduction of oxidative stress. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone has been shown to bind to amyloid-beta peptides and prevent their aggregation, which may reduce the formation of amyloid plaques in the brain. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone has also been shown to reduce oxidative stress, which is believed to play a role in the development of neurological disorders.
Biochemical and Physiological Effects:
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone has been shown to have various biochemical and physiological effects in animal models of neurological disorders. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone has been shown to reduce the levels of amyloid-beta peptides and tau proteins in the brain, which are believed to play a role in the development of Alzheimer's disease. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone has also been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes, which may reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone is that it has poor solubility in water, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone. One direction is to further investigate its potential therapeutic benefits in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a diagnostic tool for the early detection of neurological disorders. Finally, future research could focus on improving the solubility of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone to enhance its effectiveness in vivo.
Conclusion:
In conclusion, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone is a promising compound that has gained significant attention in scientific research due to its potential therapeutic benefits in the treatment of neurological disorders. The synthesis method of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone involves a multi-step process. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone has been shown to have various biochemical and physiological effects in animal models of neurological disorders. One of the advantages of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone is that it has low toxicity in animal models, but one of the limitations is its poor solubility in water. Future research could focus on further investigating its potential therapeutic benefits, exploring its potential as a diagnostic tool, and improving its solubility.
Métodos De Síntesis
The synthesis of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone involves a multi-step process that includes the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. The acyl chloride is then reacted with 5-ethyl-2-hydroxypyrimidine to form the corresponding amide. The amide is then converted to the piperidine derivative by reacting it with 1,4-dichlorobutane. Finally, the piperidine derivative is reacted with 2-methoxybenzoyl chloride to form [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone.
Aplicaciones Científicas De Investigación
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone has been studied for its potential therapeutic benefits in various scientific research applications. One of the primary research areas is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-14-12-20-19(21-13-14)25-15-8-10-22(11-9-15)18(23)16-6-4-5-7-17(16)24-2/h4-7,12-13,15H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSUJDQAIIFBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]butanamide](/img/structure/B2790162.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide](/img/structure/B2790163.png)
![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-1-morpholinopropan-1-one](/img/structure/B2790164.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide](/img/structure/B2790165.png)


![2-(2-chloro-6-fluorophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2790172.png)

![3-butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2790178.png)
![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2790179.png)


